5-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Description
5-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by a 2-fluorobenzyl substituent at position 5 and a carboxylic acid group at position 4 of the pyrazole ring. The fluorine atom enhances lipophilicity and metabolic stability, while the carboxylic acid group contributes to hydrogen bonding and solubility . Structural analogs of this compound often vary in substituent type, position, and functional groups, which influence their biological and physicochemical properties.
Properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-9-4-2-1-3-7(9)5-10-8(11(15)16)6-13-14-10/h1-4,6H,5H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDXMCMDKOWSCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=C(C=NN2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid typically involves the reaction of pyrazole derivatives with fluorobenzyl halides under basic conditions. One common method includes the following steps:
Starting Materials: Pyrazole-4-carboxylic acid and 2-fluorobenzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF).
Procedure: The mixture is stirred at elevated temperatures (around 80-100°C) for several hours until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 5-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid, as anticancer agents. The compound has shown promising results in inhibiting the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. For instance, it has been observed to induce apoptosis in several cancer cell lines, suggesting its utility as a lead compound for further drug development.
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have been documented extensively. The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This makes it a candidate for developing new anti-inflammatory drugs that could provide relief for conditions such as arthritis and other inflammatory diseases.
Agrochemicals
Pesticidal Activity
this compound has been investigated for its potential use as a pesticide. Its structural characteristics allow it to interact with biological systems in pests, potentially disrupting their metabolic processes. Studies have shown that derivatives of this compound exhibit effective insecticidal activity against various agricultural pests, thus contributing to crop protection strategies.
Herbicidal Properties
In addition to its pesticidal applications, this compound has also been explored for its herbicidal properties. Research indicates that it can inhibit the growth of certain weed species, making it useful in agricultural settings where weed control is crucial for crop yield.
Materials Science
Polymer Chemistry
The compound's unique chemical structure allows it to be utilized in polymer synthesis. Pyrazole derivatives are known for their ability to enhance the thermal stability and mechanical properties of polymers. Incorporating this compound into polymer matrices could lead to the development of advanced materials with improved performance characteristics.
Corrosion Inhibition
Another application lies in its potential as a corrosion inhibitor. The presence of nitrogen-containing heterocycles like pyrazoles can significantly enhance the protective qualities of coatings applied to metal surfaces. This application is particularly relevant in industries where metal components are exposed to harsh environments.
Case Studies
Mechanism of Action
The mechanism of action of 5-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Analysis
Substituent Position :
- Carboxylic acid at position 4 (as in the target compound) vs. position 3 (e.g., ) affects hydrogen-bonding networks and solubility. Position 4 derivatives are more commonly associated with enzyme-mimetic behavior .
- Halogen placement (e.g., 2-fluoro vs. 4-chloro) influences electronic effects and intermolecular interactions (e.g., C–Cl∙∙∙π contacts in ).
Functional Groups :
- Esters vs. Acids : Ester derivatives (e.g., ethyl carboxylates ) exhibit higher membrane permeability but require hydrolysis for activation.
- Fluorinated Groups : Fluorine atoms enhance bioavailability and metabolic resistance. Trifluoromethyl (-CF₃) groups increase steric hindrance and electron withdrawal .
- Antioxidant: Pyrazole-Cu(II) complexes with hydroxyphenyl groups demonstrate ROS-scavenging activity via redox cycling . Receptor Targeting: ML-194’s thioamide and hydrazinylidene groups suggest unique GPR35 binding, though cross-species efficacy is unconfirmed .
Physicochemical Properties
- Lipophilicity : Fluorinated and chlorinated derivatives (e.g., ) exhibit higher logP values, enhancing blood-brain barrier penetration.
- Crystal Packing : Chlorophenyl substituents promote π-π stacking and C–H∙∙∙Cl interactions, improving crystallinity .
- Acid Dissociation (pKa) : Carboxylic acid derivatives (pKa ~3–4) are ionized at physiological pH, affecting distribution and protein binding.
Biological Activity
5-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 220.20 g/mol. The compound features a pyrazole ring substituted with a 2-fluorophenyl group, which enhances its biological activity and selectivity towards various molecular targets .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various physiological pathways. The fluorophenyl group is believed to enhance binding affinity, potentially leading to:
- Anti-inflammatory Effects : By inhibiting key enzymes in inflammatory pathways.
- Anticancer Activity : Through the induction of apoptosis in cancer cells by targeting specific signaling pathways .
Antimicrobial Activity
Research indicates that compounds containing pyrazole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate efficacy against various bacterial strains and fungi .
| Microbial Strain | Activity (µg/mL) | Standard Drug |
|---|---|---|
| E. coli | 40 | Ampicillin |
| Bacillus subtilis | 40 | Amoxicillin |
| Aspergillus niger | 40 | Griseofulvin |
Anticancer Activity
In vitro studies have demonstrated the potential anticancer effects of this compound against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The following table summarizes the IC50 values observed in various studies:
These results suggest that the compound may induce cytotoxicity through mechanisms such as apoptosis and cell cycle arrest.
Case Studies and Research Findings
- Anticancer Properties : A study reported that derivatives of pyrazole exhibited significant cytotoxicity against various cancer cell lines, with some compounds showing IC50 values as low as 0.01 µM against MCF7 cells . This highlights the potential of this compound as a lead compound for developing new anticancer agents.
- Anti-inflammatory Effects : Another investigation revealed that pyrazole derivatives could effectively inhibit inflammatory markers, suggesting that this compound may serve as an anti-inflammatory agent by modulating immune responses .
- Antimicrobial Activity : In a comparative study, the antimicrobial efficacy of pyrazole derivatives was evaluated against standard antibiotics, demonstrating comparable or superior activity against certain pathogens .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for synthesizing 5-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like substituted hydrazines and β-ketoesters. For example, cyclocondensation of ethyl acetoacetate with (2-fluorophenyl)methyl hydrazine derivatives under reflux in ethanol yields the pyrazole core . Optimization involves adjusting solvents (e.g., DMF for polar intermediates), catalysts (e.g., acetic acid for cyclization), and temperatures (80–120°C) to improve yields (>70%) and purity. Post-synthesis hydrolysis (using NaOH/EtOH) converts esters to carboxylic acids .
Q. How is structural characterization performed to confirm the identity and purity of this compound?
- Methodological Answer :
- X-ray crystallography (e.g., SHELX programs) resolves the 3D structure, including substituent positions and bond angles, with reliability scores (R-factors < 0.08) .
- Spectroscopy :
- NMR : H NMR (δ 7.2–7.5 ppm for aromatic protons) and C NMR (δ 165–170 ppm for carboxylic acid) confirm functional groups .
- FTIR : Peaks at ~1700 cm (C=O) and 2500–3300 cm (O-H stretch) validate the carboxylic acid moiety .
- HPLC-MS : Purity (>95%) is confirmed using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What computational approaches are used to predict the biological activity and binding mechanisms of this compound?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger Suite) predicts interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. Docking scores (e.g., binding energy < -7 kcal/mol) guide prioritization for in vitro testing .
- QSAR models correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity. For example, electron-withdrawing groups (F, Cl) enhance antimicrobial potency by increasing electrophilicity .
- MD simulations (GROMACS) assess stability of ligand-target complexes over 100 ns trajectories to validate docking results .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Standardized assays : Use consistent protocols (e.g., MIC for antimicrobial activity, IC for enzyme inhibition) to minimize variability. For example, discrepancies in IC values (e.g., 10 µM vs. 50 µM for COX-2) may arise from assay conditions (pH, temperature) .
- Meta-analysis : Compare data from structurally analogous compounds (e.g., 5-(4-chlorophenyl) derivatives) to identify trends. Dual halogenation (F + Cl) often enhances activity due to increased lipophilicity and target affinity .
- Control experiments : Include positive controls (e.g., indomethacin for COX-2 inhibition) and validate cell line viability (MTT assays) to ensure reliability .
Q. What strategies are employed to elucidate the mechanism of action, particularly for enzyme inhibition?
- Methodological Answer :
- Kinetic studies : Measure enzyme activity (e.g., COX-2) at varying substrate and inhibitor concentrations. Lineweaver-Burk plots distinguish competitive (K increases) vs. non-competitive inhibition (V decreases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamics (ΔH, ΔS) of ligand-enzyme interactions .
- Mutagenesis : Engineer enzyme mutants (e.g., COX-2 S530A) to identify critical binding residues via activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
